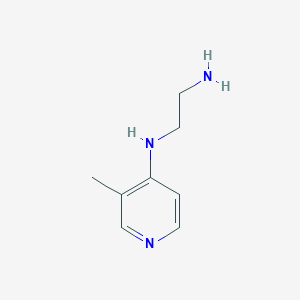

N-(3-Methylpyridin-4-YL)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methylpyridin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUXSALAQVZSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650279 | |

| Record name | N~1~-(3-Methylpyridin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-09-7 | |

| Record name | N~1~-(3-Methylpyridin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Methylpyridin 4 Yl Ethane 1,2 Diamine

Strategic Approaches to the Synthesis of N-(3-Methylpyridin-4-YL)ethane-1,2-diamine

The construction of the this compound scaffold involves the strategic coupling of a substituted pyridine (B92270) precursor with an ethylenediamine (B42938) moiety. The primary challenge lies in achieving regioselectivity and high yields, given the potential for multiple reaction sites.

Targeted Synthesis Pathways of Substituted Pyridyl-Ethane-1,2-diamines

The synthesis of substituted pyridyl-ethane-1,2-diamines can be approached through several established methodologies in organic chemistry. A common strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring by ethylenediamine. For the specific synthesis of this compound, a plausible pathway starts with a 4-halo-3-methylpyridine, such as 4-chloro-3-methylpyridine (B157665). The halogen at the 4-position serves as an effective leaving group for nucleophilic aromatic substitution by the amino group of ethylenediamine.

Another viable approach is the reductive amination of a 4-amino-3-methylpyridine (B157717) with a suitable two-carbon synthon, such as 2-aminoacetaldehyde (B1595654) or its protected equivalent. This method, however, may present challenges in controlling over-alkylation and ensuring the stability of the aldehyde reactant.

A conceptually different route involves the construction of the pyridine ring itself onto a pre-functionalized diamine backbone. However, this is often a more complex and less convergent approach for this particular target molecule. The ammonolysis of alkyl halides, a process involving the cleavage of a C-X bond by an ammonia (B1221849) molecule, represents a fundamental method for amine synthesis. ncert.nic.in For instance, an alkyl or benzyl (B1604629) halide reacts with an ethanolic solution of ammonia via a nucleophilic substitution reaction, where the halogen atom is replaced by an amino group (–NH2). ncert.nic.in

The table below summarizes potential starting materials for the synthesis.

| Starting Material 1 (Pyridine Precursor) | Starting Material 2 (Diamine Precursor) | Key Reaction Type |

| 4-Chloro-3-methylpyridine | Ethane-1,2-diamine | Nucleophilic Aromatic Substitution |

| 4-Amino-3-methylpyridine | 2-Aminoacetaldehyde (or equivalent) | Reductive Amination |

| 3-Methyl-4-nitropyridine N-oxide | Ethane-1,2-diamine | Nucleophilic Aromatic Substitution followed by Reduction |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and base.

For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and promote the reaction rate. The reaction temperature can be varied, with heating often necessary to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition.

The use of a base is critical to neutralize the hydrohalic acid formed during the reaction, thereby preventing the protonation of the diamine and shifting the equilibrium towards the product. Common bases include inorganic carbonates (e.g., K2CO3) or organic amines (e.g., triethylamine).

In the context of pyridine synthesis, catalysts can significantly improve yield and selectivity. For example, crystalline aluminosilicate (B74896) zeolites ion-exchanged with a Group VIII metal, such as palladium, have been shown to provide high and selective yields of pyridine from the reaction of ammonia and a carbonyl compound. google.com Optimizing catalyst properties like crystal density, void volume, and particle size can further enhance performance. google.com

The following table outlines key parameters for optimization.

| Parameter | Conditions to Investigate | Rationale |

| Solvent | DMF, DMSO, NMP, Acetonitrile (B52724) | Solubilizes reactants and influences reaction kinetics. |

| Temperature | Room Temperature to 150 °C | Balances reaction rate against potential side reactions. |

| Base | K2CO3, Cs2CO3, Triethylamine, DIPEA | Neutralizes acid by-product and can influence nucleophilicity. |

| Catalyst | Palladium-based, Copper-based | Can lower the activation energy and improve regioselectivity. |

| Reactant Ratio | Excess of ethylenediamine | Can favor the monosubstituted product and drive the reaction to completion. |

Comparison with Synthesis of Related Pyridine-Diamine Scaffolds

The synthesis of this compound can be compared with that of its isomers and other related pyridine-diamine structures. For instance, the synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine (CAS 81528-65-6) would likely proceed via the reaction of 2-chloro-3-methylpyridine (B94477) with ethylenediamine. nih.govechemi.com The reactivity of the 2-position on the pyridine ring towards nucleophilic substitution is generally higher than the 4-position, which may necessitate milder reaction conditions.

Similarly, the synthesis of N-(4-Methylpyridin-2-yl)ethane-1,2-diamine (CAS 14034-59-4) involves a 2-substituted pyridine precursor. sigmaaldrich.com The electronic effects of the methyl group at different positions on the pyridine ring can influence the ease of nucleophilic substitution. A methyl group at the 3-position, as in the target molecule, has a weak electron-donating effect, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.

General methods for the synthesis of 1,2-diamines often involve the ring-opening of aziridines or the catalyzed transformation of alkenes and aryl amines. digitellinc.com More advanced strategies include the catalytic asymmetric synthesis of chiral 1,2-diamines, which are valuable as ligands and in biologically active compounds. rsc.org These methods, while not always directly applicable to the synthesis of this compound, provide a broader context for the synthesis of diamine-containing molecules.

Derivatization and Functionalization Reactions

The presence of two primary amine groups and a modifiable pyridine ring makes this compound a versatile scaffold for further chemical transformations.

Amination and Amidation Reactions at Nitrogen Centers

The primary amino groups of the ethylenediamine moiety are nucleophilic and can readily undergo a variety of reactions.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides. This reaction must be carefully controlled to avoid over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ncert.nic.in

Acylation and Amidation: The primary amines react with acid chlorides, anhydrides, and esters to form amides in a process known as acylation. ncert.nic.in This reaction is often carried out in the presence of a base like pyridine to neutralize the acid by-product. ncert.nic.in For example, reaction with benzoyl chloride would yield the corresponding N,N'-dibenzoyl derivative. Such reactions are useful for installing a wide range of functional groups and for creating ligands for metal complexes.

The table below provides examples of derivatization reactions at the nitrogen centers.

| Reagent | Reaction Type | Product Type |

| Methyl Iodide | Alkylation | N-methylated derivative |

| Acetyl Chloride | Acylation | N,N'-diacetyl derivative |

| Benzaldehyde (with reducing agent) | Reductive Amination | N-benzylated derivative |

| Isothiocyanate | Thiourea formation | N,N'-disubstituted thiourea |

Modifications of the Pyridine Ring Moiety

The pyridine ring of this compound can also be functionalized, although the presence of the activating amino groups and the deactivating nature of the nitrogen heteroatom can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. However, the existing substituents will direct incoming electrophiles. The methyl group is weakly activating and ortho-, para-directing, while the aminoalkyl group is strongly activating and also ortho-, para-directing. Therefore, electrophilic substitution is most likely to occur at the 2- and 6-positions of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then facilitate further functionalization of the pyridine ring. researchgate.net For instance, N-oxides can be used as directing groups for C-H activation at the C-2 and C-8 positions in quinoline (B57606) systems, a related heterocyclic structure. researchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the pyridine ring, provided a suitable halide is present on the ring. mdpi.commdpi.com If the synthesis started from a halopyridine, this handle could potentially be used for further diversification.

The following table lists some potential modifications of the pyridine ring.

| Reaction Type | Reagent | Potential Product |

| Nitration | HNO3/H2SO4 | Nitro-substituted pyridine derivative |

| Halogenation | NBS/DBU | Bromo-substituted pyridine derivative |

| N-Oxidation | m-CPBA | This compound N-oxide |

| C-H Activation/Functionalization | Transition metal catalyst and coupling partner | Functionalized pyridine derivative |

Formation of Schiff Bases and Other Condensation Products

The presence of primary amine functionalities in this compound makes it a suitable precursor for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. mdpi.com This reaction is generally acid-catalyzed and proceeds via a reversible nucleophilic addition, followed by dehydration. mdpi.comresearchgate.net

The reaction of this compound with various carbonyl compounds can lead to a diverse range of mono- or di-substituted Schiff base derivatives. For instance, the acid-catalyzed condensation of a related compound, 4-methylpyridin-2-amine, with substituted pyrazole-4-carbaldehydes has been successfully carried out by refluxing the reactants in absolute ethanol (B145695) with a few drops of glacial acetic acid. researchgate.net This methodology can be extrapolated to the title compound, where either one or both of the amine groups in the ethylenediamine chain react.

The choice of carbonyl compound significantly influences the structure and properties of the resulting Schiff base. A variety of aldehydes and ketones can be employed to generate a library of derivatives with potentially interesting coordination properties and further synthetic utility.

Table 1: Representative Carbonyl Reactants for Schiff Base Formation

| Carbonyl Reactant | Potential Schiff Base Product (Monosubstituted) |

| Salicylaldehyde | 2-(((2-((3-methylpyridin-4-yl)amino)ethyl)imino)methyl)phenol |

| Benzaldehyde | N-(2-(benzylideneamino)ethyl)-3-methylpyridin-4-amine |

| Acetone | N-(2-(propan-2-ylideneamino)ethyl)-3-methylpyridin-4-amine |

| 4-Methoxybenzaldehyde | N-(2-((4-methoxybenzylidene)amino)ethyl)-3-methylpyridin-4-amine |

These Schiff bases are of significant interest as they can act as versatile ligands, forming stable complexes with various transition metals. researchgate.net

Stereoselective Synthesis and Chiral Derivatization

While this compound is itself achiral, its structure offers opportunities for the introduction of chirality and the stereoselective synthesis of its derivatives. The carbon atoms of the ethylenediamine backbone are prochiral centers. Derivatization at one of the nitrogen atoms, for example, can create a chiral center, leading to the formation of enantiomers.

Strategies for chiral derivatization include:

Reaction with Chiral Reagents: The diamine can be reacted with an enantiomerically pure chiral aldehyde or ketone. The resulting condensation reaction would produce a diastereomeric mixture of Schiff bases, which could potentially be separated.

Asymmetric Synthesis: A more sophisticated approach involves the use of stereoselective synthetic methods. For instance, the enantioselective synthesis of complex molecules can be achieved using chiral intermediates or catalysts. Research into other complex molecules has demonstrated the synthesis of specific stereoisomers with high enantiomeric excess (>95%) through the use of a chiral intermediate, a strategy that could be adapted for derivatives of the title compound. nih.gov

The development of such chiral derivatives is significant, as stereoisomers of a molecule can exhibit different biological activities and receptor binding affinities. nih.gov For example, in the study of a radioiodinated molecular probe, the R- and S-isomers demonstrated markedly different selectivity for muscarinic receptor subtypes. nih.gov

Advanced Synthetic Techniques Utilized in its Preparation

The synthesis of this compound and related pyridine-diamine structures benefits from a range of advanced synthetic techniques designed to improve efficiency, yield, and environmental footprint.

Catalytic Approaches in Pyridine-Diamine Synthesis

Catalysis is central to the modern synthesis of heterocyclic compounds like pyridines. researchgate.net Various catalytic systems have been developed to facilitate the construction of the pyridine ring or the introduction of the diamine side chain.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction has been successfully used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives by coupling an amine with an aryl bromide using a palladium catalyst and a suitable ligand like xantphos. mdpi.com This type of cross-coupling reaction is a viable strategy for attaching the ethylenediamine moiety to a pre-formed pyridine ring.

Phase-Transfer Catalysis: For the direct amination of the pyridine ring, phase-transfer catalysis offers an effective method. The synthesis of 2,6-diaminopyridine (B39239) has been achieved via the Chichibabin reaction using sodium amide in the presence of a phase-transfer catalyst, which facilitates the reaction between the solid sodium amide and the liquid pyridine substrate. google.com

Novel Catalytic Systems: Research has explored the use of magnetically recoverable nano-catalysts for synthesizing pyridine derivatives. researchgate.netrsc.org These catalysts offer high surface area and can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. rsc.org Furthermore, manganese (II) and cobalt (II) complexes have been utilized as catalysts for pyridine synthesis through alcohol dehydrogenation. eurekaselect.com

Table 2: Catalytic Systems in Pyridine Synthesis

| Catalytic System | Reaction Type | Advantage | Source |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Buchwald-Hartwig Amination | Efficient C-N bond formation | mdpi.com |

| Aromatic/Aliphatic Amines | Phase-Transfer Catalysis | Facilitates reaction between different phases | google.com |

| Fe₃O₄-supported Complexes | Heterogeneous Catalysis | Easy separation and reusability | researchgate.netrsc.org |

| Mn(II) / Co(II) Complexes | Dehydrogenative Coupling | Utilizes alcohols as starting materials | eurekaselect.com |

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods. davidpublisher.comnih.gov This technology has been widely applied to the synthesis of pyridine and other heterocyclic scaffolds. mdpi.com

The benefits of microwave irradiation stem from the efficient and direct heating of the reaction mixture, which can accelerate reaction rates and sometimes enable reactions that are difficult under conventional conditions. davidpublisher.com For example, a one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using microwave heating under neat (solvent-free) conditions, highlighting the green chemistry advantages of this technique. nih.gov Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives showed that microwave irradiation led to shorter reaction times and higher yields than conventional heating. nih.gov The application of microwave heating has been shown to be effective across various reaction types in multi-step syntheses, including oxidation, esterification, and hydrazinolysis. davidpublisher.com

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. researchgate.net MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple precursors. researchgate.netnih.gov

Several MCRs have been developed for the de novo synthesis of the pyridine ring, providing access to a wide range of substitution patterns. nih.gov

Aza-Diels-Alder Reactions: A three-component synthesis of polysubstituted pyridines has been developed based on the [4+2] cycloaddition of 2-azadienes (formed in situ via a catalytic aza-Wittig reaction) with an appropriate dienophile. nih.gov

One-Pot Condensation Reactions: Efficient one-pot MCRs have been reported that combine aldehydes, malononitrile, a ketone, and ammonium acetate (B1210297) to form highly substituted pyridines. rsc.orgnih.gov These reactions are often promoted by microwave irradiation or various catalysts. nih.gov

Groebke-Blackburn-Bienaymè Reaction (GBB-3CR): This is a well-known isocyanide-based MCR used to synthesize fused imidazole (B134444) heterocycles, including those that mimic the adenine (B156593) core of ATP. rug.nl The reaction of a suitable diamine (acting as the amidine component), an aldehyde, and an isocyanide can rapidly produce complex heterocyclic systems in a single step. rug.nl

These MCR approaches offer a powerful and convergent route for the structural elaboration of pyridine-based scaffolds, including those related to this compound.

Coordination Chemistry of N 3 Methylpyridin 4 Yl Ethane 1,2 Diamine

Ligand Design and Donor Atom Properties

The structural design of N-(3-Methylpyridin-4-YL)ethane-1,2-diamine, featuring both aliphatic amine and aromatic pyridine (B92270) nitrogen atoms, allows for versatile coordination modes and the formation of stable metal complexes.

This compound possesses three potential nitrogen donor sites: the two nitrogens of the ethylenediamine (B42938) backbone and the nitrogen of the 3-methylpyridine (B133936) ring. This allows it to function as either a bidentate or a tridentate ligand.

Bidentate Coordination: The most common coordination mode involves the two nitrogen atoms of the ethylenediamine moiety chelating to a metal center. This forms a stable five-membered ring, a highly favorable arrangement in coordination chemistry. In this mode, the pyridine ring may remain uncoordinated, potentially due to steric hindrance or the electronic preferences of the metal center.

Tridentate Coordination: The ligand can also act as a tridentate N,N',N''-donor, involving both ethylenediamine nitrogens and the pyridine nitrogen. This is particularly common with metal ions that favor higher coordination numbers, such as six-coordinate octahedral geometries. The ability of a ligand to engage in multiple coordination modes is a hallmark of versatile chelators in inorganic synthesis. For instance, similar aminopyridine ligands are known to form five-coordinate complexes where the ligand is pentadentate, showcasing the adaptability of this ligand class. buffalostate.edu

The different types of nitrogen atoms in the ligand play distinct roles in metal coordination.

Amine Nitrogens: The two nitrogen atoms of the ethylenediamine fragment are sp³-hybridized. They are considered "softer" donors compared to the pyridine nitrogen and readily form strong sigma (σ) bonds with a wide range of transition metals.

Pyridine Nitrogen: The nitrogen atom within the 3-methylpyridine ring is sp²-hybridized and part of an aromatic system. It acts as a π-acceptor in addition to being a σ-donor, which can influence the electronic properties of the resulting complex, such as its redox potential and photophysical behavior. nih.gov The coordination of the pyridine nitrogen is crucial for achieving tridentate chelation. In palladium-catalyzed reactions involving similar Schiff base ligands, the pyridine nitrogen's ability to associate with the metal center has been shown to be a critical factor influencing the reaction's mechanism. mdpi.comnih.gov Ruthenium polypyridyl complexes, for example, rely on the specific electronic and structural contributions of coordinated pyridine rings to achieve their notable photophysical properties. ruben-group.de

The formation of chelate rings is a primary driving force for the coordination of this ligand.

Five-Membered Chelate Ring: Coordination of the ethylenediamine moiety results in a thermodynamically stable five-membered M-N-C-C-N ring. This is a recurring and highly favored motif in coordination chemistry due to minimal ring strain.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and similar ligands is generally straightforward, leading to a variety of coordination geometries that are characterized by spectroscopic and crystallographic methods.

The synthesis of transition metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Method: A solution of the this compound ligand in a solvent such as methanol, ethanol (B145695), or acetonitrile (B52724) is added to a solution of the desired metal salt (e.g., MnCl₂·4H₂O, Cu(ClO₄)₂, Ni(OAc)₂, [Pd(CH₃CN)₂Cl₂]). The reaction mixture is often stirred at room temperature or refluxed to ensure completion. nih.govnih.gov The resulting complex may precipitate directly from the solution or can be crystallized by methods such as slow evaporation of the solvent or vapor diffusion of an anti-solvent (like diethyl ether). nih.govresearchgate.net

Specific examples with analogous ligands include:

Mn(II) Complexes: Heptacoordinate Mn(II) complexes have been synthesized by reacting a tripodal aminopyridine ligand with manganese(II) chloride in methanol. researchgate.net Dimeric Mn(II) complexes with bridging acetate (B1210297) ligands have also been formed. nih.gov

Ni(II) Complexes: Nickel(II) complexes with aminopyridine ligands have been prepared to yield five-coordinate square-pyramidal and four-coordinate square-planar geometries. buffalostate.edu

Pd(II) and Pt(II) Complexes: Square planar Pd(II) and Pt(II) complexes are often synthesized from precursors like [Pd(CH₃CN)₂Cl₂] or K₂PtCl₄. nih.govresearchgate.net The resulting complexes often feature the bidentate ligand and two halide ligands in a cis or trans arrangement. researchgate.net

Ru(II) Complexes: Octahedral Ru(II) complexes are typically synthesized from ruthenium precursors like RuCl₃·xH₂O or cis-[RuCl₂(dmso)₄], often requiring elevated temperatures. nih.govfrontiersin.org

The coordination geometry of the resulting metal complex is determined by the electronic configuration of the metal ion, the steric properties of the ligand, and the metal-to-ligand ratio. Based on extensive studies of related aminopyridine complexes, the following geometries are expected.

| Metal Ion | Typical Coordination Number(s) | Common Geometries | Research Findings |

| Mn(II) | 5, 6, 7 | Distorted Square Pyramidal, Octahedral, Pentagonal Bipyramidal, Capped Trigonal Prismatic | High-spin d⁵ Mn(II) is flexible in its coordination, readily forming hepta-coordinate complexes with tripodal aminopyridine ligands. researchgate.netnih.gov Six-coordinate distorted octahedral and five-coordinate square pyramidal geometries are also prevalent. nih.govresearchgate.netmdpi.com |

| Co(II) | 5, 6 | Trigonal Bipyramidal, Distorted Octahedral | Co(II) complexes with N-donor ligands often exhibit five-coordinate or distorted octahedral geometries. nih.gov |

| Ni(II) | 4, 5, 6 | Square Planar (diamagnetic), Tetrahedral, Square Pyramidal, Octahedral (paramagnetic) | Ni(II) geometry is highly sensitive to the ligand field. Strong field N-donors favor square planar (d⁸, low spin). researchgate.netnih.gov With weaker fields or specific steric arrangements, paramagnetic five-coordinate (square pyramidal) or six-coordinate (octahedral) complexes are formed. buffalostate.eduluc.edu |

| Cu(II) | 4, 5 | Distorted Square Planar, Square Pyramidal | The d⁹ configuration of Cu(II) leads to Jahn-Teller distortions, resulting in elongated axial bonds. Square pyramidal is a very common geometry. nih.govresearchgate.netnih.gov |

| Ru(II) | 6 | Octahedral | Low-spin d⁶ Ru(II) almost exclusively forms stable, kinetically inert octahedral complexes with polypyridyl and amine ligands. ruben-group.denih.govfrontiersin.org |

| Pd(II) | 4 | Square Planar | As a d⁸ metal ion in the 4d series, Pd(II) has a strong preference for a square planar coordination environment. researchgate.netnih.govquora.com |

| Pt(II) | 4 | Square Planar | Similar to Pd(II), the d⁸ Pt(II) ion overwhelmingly favors a square planar geometry, forming stable, often kinetically inert complexes. nih.gov |

Magnetic Properties and Spectroscopic Signatures of Metal Complexes

No specific studies detailing the magnetic susceptibility measurements or spectroscopic data (such as UV-Vis, IR, or EPR) for metal complexes of this compound were found.

Supramolecular Assembly and Coordination Polymers

There is no available literature on the formation of supramolecular assemblies or coordination polymers using this compound as a building block.

Intermolecular Interactions in Solid-State Structures

Without crystal structure data for complexes of this compound, a discussion of the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern their solid-state packing is not possible.

Design Principles for Extended Coordination Networks

While general principles for designing coordination networks are well-established, their specific application to this compound, including how its structural features would direct the topology of a network, cannot be detailed without experimental examples.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is widely applied to predict molecular geometries, bonding characteristics, and reactivity.

Elucidation of Electronic Structure and Bonding Characteristics

No specific studies detailing the electronic structure, such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), or detailed bonding characteristics of N-(3-Methylpyridin-4-YL)ethane-1,2-diamine, are available in the reviewed literature. Such studies would provide insight into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

Mechanistic Insights into Reactivity and Transformations

There is no published research using DFT to model reaction mechanisms or transformations involving this compound. Computational studies on similar compounds are used to understand reaction pathways and transition states, but this information is absent for the specified molecule. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR)

While DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict NMR (¹H and ¹³C) and IR spectral data with a high degree of accuracy for many organic molecules, no such predictive studies have been published for this compound. youtube.comresearchgate.netyoutube.com Comparing theoretical spectra to experimental data is a standard method for structure verification.

Molecular Dynamics (MD) Simulations

MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. mdpi.comnih.gov

Conformational Analysis and Ligand Flexibility

There are no available MD simulation studies focused on the conformational landscape or the intrinsic flexibility of the this compound ligand. Such simulations would reveal the accessible conformations of the ethylenediamine (B42938) chain relative to the methylpyridine ring, which is crucial for understanding its coordination behavior. mdpi.comresearchgate.net

Ligand-Metal Interaction Dynamics

Specific MD simulations detailing the dynamic interactions between this compound and various metal ions are not found in the current body of scientific literature. These studies are vital for understanding the stability, coordination geometry, and dynamic behavior of the resulting metal complexes in solution. mdpi.commdpi.com

Quantum Chemical Characterization of Excited States

The quantum chemical characterization of the excited states of a molecule provides profound insights into its photophysical and photochemical properties, such as its absorption of light and the subsequent de-excitation pathways. For this compound, a detailed analysis of its electronically excited states would illuminate the nature of its ultraviolet-visible (UV-Vis) absorption spectrum and its potential for fluorescence or other light-induced phenomena.

A typical computational investigation would begin with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies to the lowest-lying singlet excited states. These calculations yield crucial information, including the energy of each electronic transition, the oscillator strength (which is proportional to the intensity of the corresponding absorption band), and the nature of the transition in terms of the molecular orbitals (MOs) involved.

For a molecule like this compound, one would expect the excited states to be dominated by π → π* transitions, primarily localized on the pyridine (B92270) ring, and n → π* transitions, involving the non-bonding lone pair electrons of the nitrogen atoms. The presence of the methyl and ethylenediamine substituents can influence the energies of these transitions and potentially introduce intramolecular charge transfer (ICT) character, where electron density shifts from the electron-donating diamine moiety to the electron-accepting pyridine ring upon excitation.

Illustrative Theoretical Excited State Data

To demonstrate the type of information gleaned from such a study, the following table presents illustrative TD-DFT results that might be expected for this compound, calculated at a common level of theory (e.g., B3LYP/6-31G(d)) in a non-polar solvent.

Disclaimer: The data in the table below is representative and for illustrative purposes only. It is not derived from actual published computational results for this compound and is intended to exemplify the output of a standard TD-DFT calculation.

In this illustrative example, the first excited state (S1) is characterized by a very low oscillator strength, which is typical for an n → π* transition. Such transitions are often "dark" or have very weak absorption intensity. The S2 state, in contrast, shows a significantly larger oscillator strength, indicating it would be responsible for a strong absorption band in the UV spectrum. Its character is described as a π → π* transition with Intramolecular Charge Transfer (ICT) character, arising from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), likely distributed over the ethylenediamine and methyl-substituted pyridine ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which would be predominantly located on the pyridine moiety. The subsequent excited states (S3 and S4) represent other possible electronic transitions at higher energies.

A comprehensive theoretical study would further analyze the geometries of these excited states and calculate emission energies (fluorescence) to predict the molecule's luminescence properties. Such computational approaches are invaluable for understanding and predicting the behavior of molecules in response to light, guiding the design of new materials with specific photophysical characteristics.

Catalytic Applications of N 3 Methylpyridin 4 Yl Ethane 1,2 Diamine Complexes

Transition Metal Catalysis Mediated by Its Complexes

Transition metal complexes of N-(3-Methylpyridin-4-YL)ethane-1,2-diamine are anticipated to be versatile catalysts for a range of organic transformations. The combination of a pyridine (B92270) ring and an ethylenediamine (B42938) moiety allows for the formation of stable chelate structures with various transition metals, which is a key feature for catalytic activity.

C-N Coupling Reactions

Cross-coupling reactions, particularly the formation of carbon-nitrogen (C-N) bonds, are fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed C-N coupling, also known as the Buchwald-Hartwig amination, is a powerful tool for this purpose. acs.org The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center.

While there is no specific literature detailing the use of this compound in C-N coupling reactions, related pyridine-containing ligands have been successfully employed. For instance, palladium complexes of 2-aminopyridines have been utilized in C-N cross-coupling reactions to synthesize N-substituted 2,3-diaminopyridines. researchgate.net The use of specific phosphine (B1218219) ligands in conjunction with the palladium catalyst was found to be crucial for the success of these reactions. researchgate.net In a different approach, a recyclable copper(I) catalyst supported on a polyacrylate resin has been shown to effectively catalyze the C-N cross-coupling of 4-chloropyridinium chloride with various anilines in the absence of an additional ligand. rsc.org This highlights the potential for designing catalytic systems based on this compound for efficient C-N bond formation.

Table 1: Examples of C-N Coupling Reactions with Related Pyridine-Containing Catalysts

| Catalyst/Ligand | Substrates | Product | Yield | Reference |

| Pd-precatalysts with RuPhos and BrettPhos | 3-halo-2-aminopyridines and amines | N3-substituted-2,3-diaminopyridines | Good to excellent | researchgate.net |

| Copper(I) on polyacrylate resin | 4-chloropyridinium chloride and anilines | N-(pyridin-4-yl)benzene amines | Up to 98% | rsc.org |

Vinyl Addition Polymerization (e.g., Norbornene)

The vinyl addition polymerization of cyclic olefins like norbornene is a significant area of polymer chemistry, leading to materials with high thermal stability and unique mechanical properties. Late transition metal complexes, particularly those of nickel and palladium, are effective catalysts for this transformation. The ligand structure plays a critical role in determining the catalytic activity, polymer molecular weight, and microstructure.

Although direct studies on this compound are not available, research on similar α-diamine palladium complexes has shown high activity for norbornene polymerization. mdpi.com For example, α-diamine palladium complexes, when activated with methylaluminoxane (B55162) (MAO), have demonstrated very high catalytic activities, reaching up to 7.02 × 107 g of polynorbornene per mole of metal per hour. mdpi.com It was observed that the steric bulk of the α-diamine ligand influences the polymerization activity. mdpi.com Similarly, nickel complexes with amine-pyridine ligands have been investigated for ethylene (B1197577) polymerization, showing that the substitution pattern on the ligand backbone affects the catalytic performance and the properties of the resulting polyethylene (B3416737). chemrxiv.org

Table 2: Vinyl Addition Polymerization of Norbornene with Related Diamine and Pyridylimine Catalysts

| Catalyst System | Monomer | Activity (g PNB/(mol M·h)) | Polymer Mw ( g/mol ) | Reference |

| α-Diamine Pd / MAO | Norbornene | Up to 7.02 × 107 | High | mdpi.com |

| (Pyridyl)imine Ni(II) / MAO | Norbornene | Up to 1.18 × 106 | Up to 1,180,000 | nih.gov |

Electrocatalytic Reduction of Carbon Dioxide

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels through electrocatalytic reduction is a key strategy for mitigating climate change and developing sustainable energy sources. Molecular catalysts, particularly transition metal complexes with polypyridyl ligands, have shown significant promise in this area due to their tunability and high selectivity.

While there is no specific data on this compound complexes for this application, related iridium and chromium complexes with bipyridine and quaterpyridine ligands have been studied for CO2 reduction. nih.govresearchgate.net For instance, cationic iridium complexes with substituted bipyridine ligands have been shown to selectively reduce CO2 to formic acid. nih.gov A chromium(III) quaterpyridine complex has demonstrated highly efficient and selective electrocatalytic reduction of CO2 to carbon monoxide (CO) with a Faradaic efficiency of nearly 100% and a high turnover frequency. researchgate.net These findings suggest that metal complexes of this compound could also be active electrocatalysts for CO2 reduction, with the potential for fine-tuning the catalytic properties by modifying the ligand structure.

Table 3: Electrocatalytic CO2 Reduction by Related Polypyridyl Metal Complexes

| Catalyst | Product | Faradaic Efficiency (%) | Turnover Frequency (s⁻¹) | Reference |

| [Ir(bpy-R)Cp*Cl]⁺ | Formic Acid | Moderate | Low | nih.gov |

| Cr(III)-quaterpyridine | CO | 99.8 ± 4.0 | 86.6 | researchgate.net |

Oxidation and Reduction Reactions

Transition metal complexes are widely used as catalysts for a variety of oxidation and reduction reactions. The ligand environment around the metal center is crucial for modulating the redox potential and providing substrate accessibility, thereby influencing the catalytic efficiency and selectivity.

There is a lack of specific studies on the use of this compound complexes in oxidation and reduction reactions. However, related nonheme oxoiron(IV) complexes with tetrapyridyl ligands have been shown to catalyze the oxidation of N,N-dimethylanilines. mdpi.com These reactions are proposed to proceed through an oxoiron(IV) intermediate as the key active species. mdpi.com The study of such systems provides insights into the potential mechanisms by which complexes of this compound could mediate oxidation reactions.

Chiral Catalysis for Asymmetric Synthesis (Potential)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral diamines are a well-established class of ligands for a wide range of asymmetric transformations. nih.gov

While this compound is an achiral molecule, it can be readily modified to introduce chirality. For example, substitution on the ethylene backbone or on the methyl group of the pyridine ring could create chiral centers. The resulting chiral ligand could then be used to synthesize chiral metal complexes for asymmetric catalysis. Such complexes have the potential to be effective in reactions like asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon and carbon-heteroatom bond-forming reactions. The development of chiral diamine catalysts that are effective in environmentally friendly solvents like water is also an active area of research. nih.gov

Catalyst Design Principles and Structure-Activity Relationships in Catalysis

The design of effective catalysts relies on a deep understanding of the relationship between the structure of the catalyst and its activity. For catalysts based on this compound, several structural features can be systematically varied to tune the catalytic performance.

The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing substituents. These modifications would influence the electron density at the metal center, thereby affecting its reactivity. The steric bulk around the metal center can be adjusted by introducing substituents on the pyridine ring or the ethylenediamine backbone. This can impact the selectivity of the catalytic reaction by controlling the approach of the substrate to the active site. For instance, in the vinyl addition polymerization of norbornene catalyzed by (pyridyl)imine metal complexes, sterically bulky catalysts have been found to produce polymers with higher molecular weights. nih.gov

Furthermore, the nature of the transition metal itself is a key determinant of the catalytic activity. The choice of metal, along with the specific ligand architecture, will dictate the types of reactions that can be catalyzed and the efficiency of the catalytic process.

Biological Activity and Mechanisms of Interaction

Antimicrobial Properties

The pyridine (B92270) nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Its presence in N-(3-Methylpyridin-4-YL)ethane-1,2-diamine suggests a potential for activity against a spectrum of microbial pathogens.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

There is substantial evidence that pyridine derivatives possess notable activity against Gram-positive bacteria. Studies on various classes of these compounds consistently demonstrate their efficacy. For instance, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have shown inhibitory effects against Staphylococcus aureus. mdpi.com Similarly, research on imidazo[4,5-b]pyridine derivatives indicates they are powerful agents against Bacillus and Staphylococcus aureus. nih.govmdpi.com Further investigations into 2-aminopyridine (B139424) derivatives revealed that some analogs exhibit high efficacy against Gram-positive bacteria, including Bacillus subtilis and S. aureus. mdpi.com The collective data from these related compounds suggest that this compound has a strong potential to exhibit activity against Gram-positive bacteria.

Interactive Data Table: Antimicrobial Activity of Related Pyridine Derivatives against Gram-Positive Bacteria

| Compound Class | Specific Derivative Example | Target Organism | Observed Activity | Reference |

| 4-Pyrrolidino Pyridine Derivatives | N-(4-nitrobenzyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | Staphylococcus aureus | Good inhibitory effect | mdpi.com |

| Imidazo[4,5-b]pyridine Derivatives | 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Staphylococcus aureus | Powerful antibacterial agent | nih.govmdpi.com |

| 2-Aminopyridine Derivatives | 2-((cyclohexylmethyl)amino)nicotinonitrile | Staphylococcus aureus, Bacillus subtilis | High activity (MIC = 0.039 µg/mL) | mdpi.com |

| Nicotinic Acid Derivatives | Benzylidene hydrazide derivatives | Staphylococcus aureus, Bacillus subtilis | Active against tested strains | nih.gov |

Activity against Gram-Negative Bacteria (Potential)

The potential activity of this compound against Gram-negative bacteria appears to be more selective and possibly less potent compared to its predicted effect on Gram-positive organisms. Research on related pyridine derivatives supports this view. For example, certain 4-pyrrolidino pyridine derivatives demonstrated an inhibitory effect against Escherichia coli, but not against other Gram-negative bacteria like Klebsiella pneumoniae or Pseudomonas aeruginosa. mdpi.com Similarly, while some nicotinic acid derivatives showed activity against E. coli, studies on imidazo[4,5-b]pyridine derivatives found them to be significantly more resistant to Gram-negative bacteria compared to Gram-positive strains. nih.govnih.gov This suggests that while this compound may have some activity against certain Gram-negative species, it is not expected to be broad-spectrum.

Antifungal Activity (Potential)

The pyridine scaffold is also present in various antifungal agents, indicating a potential for this compound to possess antifungal properties. Studies have shown that derivatives of nicotinic acid are active against fungal species such as Candida albicans and Aspergillus niger. nih.gov Furthermore, some imidazo[4,5-b]pyridine derivatives have reported antimycotic activity against Aspergillus flavus. nih.govmdpi.com Other research into different heterocyclic compounds containing the pyridine moiety, such as 1,3,4-oxadiazole (B1194373) derivatives, has also demonstrated significant antifungal activity against various Candida species. researchgate.net These findings collectively point towards a plausible, though not yet confirmed, antifungal potential for this compound.

Interactions with Biomolecules and Biological Pathways

The predicted biological activities of this compound are likely rooted in its interaction with essential biomolecules and cellular pathways.

Binding to Enzymes or Receptors

Pyridine-based molecules are known to interact with a variety of enzymes and receptors. For instance, 4-aminopyridine (B3432731) and its derivatives are recognized as blockers of voltage-gated potassium channels (KV). nih.gov Specifically, 3-methyl-4-aminopyridine, a compound with structural similarities to the core of this compound, was found to be a more potent blocker than 4-aminopyridine itself. nih.gov In other research, sulfonamide derivatives of pyridine have been identified as effective inhibitors of carbonic anhydrase by binding to the zinc ion in the enzyme's active site. mdpi.com Furthermore, molecular docking studies of imidazo[4,5-b]pyridine derivatives have suggested potential interactions with the active site of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.govmdpi.com These examples highlight the potential for this compound to function as an inhibitor of various enzymes or as a ligand for specific receptors.

Interaction with Nucleic Acids (e.g., DNA, RNA)

A potential mechanism of action for the antimicrobial effects of pyridine derivatives could involve direct interaction with nucleic acids. A study on novel piperidine-4-carboxamide derivatives, which incorporate a pyridin-3-yl moiety, demonstrated that these compounds have DNA cleavage capabilities. nih.gov The evaluation, conducted using gel electrophoresis after incubation with calf thymus DNA, showed that several of the synthesized analogues exhibited significant DNA cleavage activity. nih.gov This suggests that this compound, by virtue of its pyridine core, might also be capable of interacting with and potentially damaging microbial DNA, leading to cell death.

Molecular Docking Studies for Receptor/Enzyme Interactions

While specific molecular docking studies for this compound are not extensively documented in publicly available research, the potential interactions of this molecule with biological targets can be inferred from studies on structurally similar compounds. The pyridine ring and the ethylenediamine (B42938) moiety are key components that likely govern its binding characteristics.

Molecular docking studies on various pyridine derivatives have shown their ability to interact with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of many enzymes and receptors. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), where the pyridine nitrogen is essential for forming key hydrogen bonds within the kinase domain.

The ethylenediamine portion of the molecule provides additional points for interaction, primarily through hydrogen bond donation from its amine groups. This diamine linker also imparts significant conformational flexibility, allowing the molecule to adapt its shape to fit various binding pockets. The presence of both a hydrogen bond donor (diamine) and acceptor (pyridine nitrogen) within the same molecule suggests a capacity for multiple, stabilizing interactions with a protein target.

Computational models of related pyridine-containing compounds often highlight the importance of hydrophobic and van der Waals interactions involving the pyridine ring itself. The methyl group at the 3-position of the pyridine ring in this compound would likely contribute to these hydrophobic interactions and could also introduce steric constraints that influence binding selectivity.

Chelation Therapy Potential for Metal Ions

The ethylenediamine backbone of this compound suggests a potential for this compound to act as a chelating agent for various metal ions. Ethylenediamine itself is a well-known bidentate ligand, capable of forming stable five-membered chelate rings with metal ions through its two nitrogen atoms. nih.gov This chelation ability is fundamental to the action of drugs like ethylenediaminetetraacetic acid (EDTA), a prominent agent in chelation therapy for heavy metal poisoning. researchgate.net

The presence of the N-substituted pyridine ring in this compound could modify this chelating behavior. The pyridine nitrogen provides an additional potential coordination site, potentially allowing the molecule to act as a tridentate ligand. The coordination of metal ions by N-substituted ethylenediamine derivatives has been a subject of study, with the stability of the resulting metal complexes depending on the nature of the metal ion and the substituent on the nitrogen atom.

For instance, the synthesis of N,N-bis(dithiocarboxy) ethylenediamine (EDTC) from ethylenediamine highlights how modifications to the amine groups can yield potent chelating agents for heavy metals like copper. mdpi.com While this compound does not possess the dithiocarboxy groups, the fundamental diamine structure provides a basis for metal ion coordination. Research on bis-pyridyl ligands, such as 1,6-Bis(4-pyridyl)-2,5-diazahexane, demonstrates the ability of such molecules to form stable coordination complexes with metal ions like copper, zinc, and cadmium, primarily through the nitrogen atoms of the pyridine rings and the diamine chain. ajrconline.org

Superoxide (B77818) Dismutase Mimicry (Potential)

There is a potential for this compound and its metal complexes to exhibit superoxide dismutase (SOD) mimicry. SODs are enzymes that play a crucial role in antioxidant defense by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The development of synthetic compounds that can mimic this activity is an active area of research for combating oxidative stress-related diseases.

The antioxidant potential of compounds containing pyridine and ethylenediamine moieties has been explored. For example, studies on substituted ethylenediamines have shown that the primary amino group appears to be important for antioxidant activity. nih.gov Furthermore, pyridine derivatives containing gallate moieties have demonstrated significant DPPH radical scavenging activity, indicating their potential as antioxidants. mdpi.com

The ability of a compound to act as an SOD mimic often depends on its redox properties and its ability to form stable complexes with redox-active metal ions, such as manganese or copper. While this compound itself is not a metal complex, it could act as a ligand to form such complexes. The resulting complex's SOD-like activity would be highly dependent on the coordinated metal ion and the geometry of the complex.

Research on small pyridine-containing ligands has shown that they can be functionalized to increase their radical scavenging reactivity. researchgate.net The combination of a pyridine ring and an ethylenediamine chain in this compound provides a scaffold that could be conducive to this type of activity, either on its own or more likely as part of a metal complex.

Structure-Activity Relationships (SAR) for Biological Effects

Influence of Pyridine Substituents on Bioactivity

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov A review of the structure-activity relationships of various pyridine derivatives indicates that the presence of certain functional groups can enhance biological effects such as antiproliferative activity. nih.gov

Studies on the effect of methylation on the pyridine ring have shown that the number of methyl groups can influence the monoamine-releasing effect of pyridine derivatives. sigmaaldrich.com For instance, an increase in the number of methyl groups on the pyridine ring was found to correlate with an increased effect on monoaminergic synaptic vesicles. sigmaaldrich.com This suggests that the methyl group on this compound is not merely a passive structural element but an active contributor to its biological profile.

Furthermore, the position of the substituent is critical. In a study of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as Bloom Helicase inhibitors, changing the pyridine nitrogen from the 4-position to the 2-position led to a loss of activity, while a 3-pyridine analog retained comparable activity to the lead compound. This highlights the sensitivity of biological targets to the precise placement of the pyridine nitrogen and its substituents. The 3-methyl substitution in this compound would sterically and electronically influence the adjacent amino group, which could be a key factor in its interaction with biological macromolecules.

Role of Diamine Moiety in Biological Recognition

The ethane-1,2-diamine (ethylenediamine) moiety is a crucial structural feature that plays a significant role in the biological recognition of many compounds. Its primary contribution is through its ability to form hydrogen bonds via its two amine groups. researchgate.net This bifunctionality allows it to act as a molecular scaffold, connecting different pharmacophoric elements and orienting them correctly for interaction with a biological target.

In the context of this compound, the diamine linker connects the pyridine ring to a terminal primary amine. This flexible linker allows the pyridine ring to explore a wider conformational space and find an optimal binding orientation within a receptor or enzyme active site.

The importance of the ethylenediamine scaffold has been demonstrated in the development of potent inhibitors for enzymes like human farnesyltransferase. In these inhibitors, the ethylenediamine core serves as a central hub from which other functional groups are appended. The amine groups of the diamine are often involved in direct hydrogen bonding interactions with the target protein, anchoring the inhibitor in the active site.

Furthermore, the primary amine group at the terminus of the ethylenediamine chain is a key site for potential interactions. Studies on substituted ethylenediamines have suggested that the primary amino group is particularly important for antioxidant activity. nih.gov This terminal amine can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's binding site. This combination of hydrogen bonding and potential ionic interactions makes the diamine moiety a versatile tool for molecular recognition.

Advanced Analytical Techniques in the Study of N 3 Methylpyridin 4 Yl Ethane 1,2 Diamine

Crystallographic Studies

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a solid-state material. These methods provide definitive information about molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the compound's physical and chemical behavior.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and torsion angles can be precisely calculated.

While specific crystallographic data for N-(3-Methylpyridin-4-YL)ethane-1,2-diamine is not available in the reviewed literature, analysis of related pyridine (B92270) derivatives allows for a description of the expected structural features. researchgate.net For instance, the crystal structure of a lanthanum(III) complex with a pyridinyl-1,2,4-triazole ligand was determined to be in the monoclinic space group C2/c. enamine.net Similarly, other pyridine derivatives have been characterized, revealing specific dihedral angles between the pyridine ring and other connected moieties. researchgate.netresearchgate.net Should a suitable single crystal of this compound be grown, SC-XRD would provide definitive data on its crystal system, space group, and the precise geometric parameters of the molecule.

Elucidation of Coordination Environment and Intermolecular Interactions

Beyond defining the intramolecular structure, SC-XRD is crucial for understanding how molecules pack together in the crystal lattice. This includes the identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the presence of primary and secondary amine groups in the ethylenediamine (B42938) chain makes them potent hydrogen-bond donors, while the nitrogen atom of the pyridine ring can act as a hydrogen-bond acceptor.

Spectroscopic Characterization

Spectroscopic methods provide a wealth of information about a molecule's structure, bonding, and electronic properties by probing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, Variable Temperature NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the ethylenediamine chain. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (doublets, singlets) dictated by their positions on the ring. The methyl group protons would appear as a singlet in the upfield region (~2.0-2.5 ppm). The four methylene (B1212753) protons of the ethylenediamine moiety would likely appear as two distinct multiplets.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (~120-150 ppm), while the methyl carbon would be found at a much higher field (~15-25 ppm). The two methylene carbons of the ethylenediamine chain would appear in the aliphatic region (~40-60 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. COSY experiments establish correlations between coupled protons, while HSQC correlates protons directly to the carbons they are attached to.

Variable Temperature NMR: This technique could be used to study dynamic processes, such as conformational changes in the ethylenediamine chain or the kinetics of proton exchange on the amine groups.

While specific experimental spectra for this compound are not documented in the searched sources, the table below provides predicted chemical shifts based on the analysis of similar structures like 3-methylpyridine (B133936) and various diamine derivatives. researchgate.netuci.edunist.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~8.2 (s) | ~148 |

| Pyridine-H5 | ~7.1 (d) | ~123 |

| Pyridine-H6 | ~8.3 (d) | ~150 |

| Methyl (CH₃) | ~2.3 (s) | ~18 |

| Ethylene-CH₂-N(H) | ~3.0 (t) | ~45 |

| Ethylene-CH₂-NH₂ | ~2.8 (t) | ~42 |

| Pyridine-C3 | - | ~135 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: The primary and secondary amine groups would give rise to distinct stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyridine ring vibrations would result in several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the amine groups would be expected around 1600 cm⁻¹.

C-N Stretching: These vibrations for both the aliphatic and aromatic C-N bonds would appear in the 1000-1350 cm⁻¹ fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Amine (N-H) | Bend | 1580 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

Data based on characteristic frequencies for amine nist.gov and pyridine derivatives. researchgate.net

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically more intense, are expected to occur at shorter wavelengths (around 200-270 nm), while the lower intensity n→π* transition (involving the non-bonding electrons on the nitrogen atom) would appear at longer wavelengths (around 270-300 nm). The solvent used for the analysis can influence the position and intensity of these absorption maxima. Studies on related styrylpyridine derivatives show characteristic π→π* transitions around 300 nm. mdpi.com The exact λ_max values would provide insight into the electronic structure of the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS would confirm its molecular mass and provide insights into its fragmentation pattern, which is crucial for structural confirmation.

Detailed Research Findings: While a direct mass spectrum for this compound is not available, data for its isomer, N-(3-methylpyridin-2-yl)ethane-1,2-diamine, provides expected values. nih.gov The molecular ion peak (M+) would be anticipated at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern: Upon ionization, the molecule is expected to fragment in predictable ways. Key fragmentation pathways for pyridine-containing compounds often involve the loss of neutral molecules like HCN or HNC. rsc.org For this compound, likely fragmentation would include:

Cleavage of the C-C bond in the ethylenediamine side chain.

Loss of the entire ethylamine (B1201723) group.

Fission of the bond between the pyridine ring and the diamine side chain.

Fragmentation of the pyridine ring itself, a common pathway for N-heterocyclic compounds. rsc.orgacs.org

Table 1: Predicted Mass Spectrometry Data for this compound (based on isomeric data) This table presents computed data for the isomeric compound N-(3-methylpyridin-2-yl)ethane-1,2-diamine, which is expected to be identical for the title compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃ | nih.gov |

| Molecular Weight | 151.21 g/mol | nih.gov |

| Exact Mass | 151.110947427 Da | nih.gov |

Electrochemical Methods

Electrochemical methods are vital for probing the redox properties of molecules, which is particularly relevant for compounds like this compound containing electroactive nitrogen atoms.

Cyclic voltammetry (CV) is used to study the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, one can determine the redox potentials and the reversibility of the electron transfer reactions.

Detailed Research Findings: Specific CV data for this compound is not documented. However, studies on related pyridine derivatives show that the nitrogen atoms in the pyridine ring and amine groups are redox-active. researchgate.netnih.govmdpi.com The oxidation of similar diamine compounds can occur in two separate one-electron steps. researchgate.net The electrochemical behavior is highly dependent on the solvent and pH. researchgate.net For instance, the CV of pyridine on a platinum electrode in acetonitrile (B52724) shows a reduction wave at a peak potential of -1.07 V and an oxidation wave at -0.65 V. univ-lyon1.fr Functional groups on the pyridine ring can tune the electrochemical properties of the metal center in resulting complexes. nih.gov

Table 2: Representative Cyclic Voltammetry Parameters for Pyridine-Based Compounds This table illustrates typical data obtained from CV analysis of related pyridine compounds, indicating the type of information that would be sought for this compound.

| Compound System | Redox Process | Potential (V vs. ref) | Medium | Source |

|---|---|---|---|---|

| Pyridine | Reduction (py -> py•-) | -1.07 | Acetonitrile | univ-lyon1.fr |

| Pyridine | Oxidation (py•- -> py) | -0.65 | Acetonitrile | univ-lyon1.fr |

| Pyridine-2,6-dicarbohydrazide | Reduction | -0.56 | 0.1 M HCl | researchgate.net |

| Pyridine-2,6-dicarbohydrazide | Reduction / Oxidation | -0.06 / +0.18 | 0.1 M NaOH | researchgate.net |

When complexed with transition metals, ligands like this compound can form catalysts for important chemical reactions. The efficiency of these catalysts is often assessed electrochemically. For example, in the context of water splitting, the hydrogen evolution reaction (HER) is a key process.

Detailed Research Findings: While there is no specific electrocatalytic data for the title compound, research on coordination polymers with similar nitrogen-containing heterocyclic ligands demonstrates this application. For example, two coordination polymers, a Cu(II) complex (CP1) and a Co(II) complex (CP2), synthesized with a 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate ligand, were evaluated for their HER performance. mdpi.com The study found that the Cu(II) complex exhibited superior HER kinetics, evidenced by a lower Tafel slope and higher exchange current density, highlighting its potential as an efficient catalyst. mdpi.com Other studies show that Co(II)/Ni(II) complexes with nitrogenous heterocyclic ligands can also act as stable electrocatalysts for HER. researchgate.net

Table 3: Example of Electrocatalytic Performance Data for Coordination Polymers (CPs) with a Pyridine-Containing Ligand This table shows HER performance metrics for two coordination polymers, illustrating the type of data generated in such an assessment.

| Catalyst | Tafel Slope (mV dec⁻¹) | Exchange Current Density (J₀) (mA cm⁻²) | Source |

|---|---|---|---|

| CP1 (Cu(II) complex) | 139 | 1.05 x 10⁻³ | mdpi.com |

| CP2 (Co(II) complex) | 168 | 2.11 x 10⁻⁴ | mdpi.com |

Thermal Analysis Techniques (e.g., TGA, DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference. crimsonpublishers.comyoutube.com These methods are crucial for determining the thermal stability and decomposition pathway of a compound or its derived materials.

Detailed Research Findings: No thermal analysis data exists specifically for this compound. However, the thermal behavior of coordination polymers formed from similar ligands provides valuable insight. For instance, the TGA of the aforementioned Cu(II) (CP1) and Co(II) (CP2) coordination polymers revealed their decomposition patterns in a nitrogen atmosphere. mdpi.com The analysis showed that CP1 was stable up to approximately 50 °C, while CP2 was stable up to 60 °C, after which progressive decomposition occurred. mdpi.com Such studies on metal complexes with aminopyridine ligands are common for characterizing their thermal stability. elsevierpure.comresearchgate.net

Table 4: Illustrative Thermal Analysis Data for Coordination Polymers (CPs) with a Pyridine-Containing Ligand This table summarizes the thermal decomposition characteristics of two coordination polymers, demonstrating the application of TGA.

| Material | Decomposition Start (°C) | Ligand Decomposition End (°C) | Weight Loss (%) | Final Residue | Source |

|---|---|---|---|---|---|

| CP1 (Cu(II) complex) | ~50 | 350 | 55 | CuO and carbonaceous matter | mdpi.com |

| CP2 (Co(II) complex) | ~60 | 450 | 70 | CoO and carbonaceous matter | mdpi.com |

Surface Characterization (e.g., SEM, XRD for nanomaterials)

When this compound is used to create larger materials, such as coordination polymers or functionalized nanomaterials, surface and structural characterization techniques become essential. Scanning Electron Microscopy (SEM) provides information about the surface morphology and topography, while X-ray Diffraction (XRD) is used to determine the crystalline structure.

Detailed Research Findings: There are no surface characterization studies of materials explicitly incorporating this compound. However, the analysis of related coordination polymers demonstrates the utility of these techniques. Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) were used to characterize the crystal structures of the Cu(II) (CP1) and Co(II) (CP2) coordination polymers. mdpi.com The analysis revealed that both formed 1D zigzag chain structures and crystallized in different monoclinic space groups. mdpi.com PXRD is also commonly used to confirm the phase purity of synthesized crystalline coordination polymers by comparing the experimental pattern to a theoretical one generated from single-crystal data. researchgate.net

Table 5: Example of Crystallographic Data for Coordination Polymers with a Pyridine-Containing Ligand This table presents crystallographic data obtained via SCXRD for two coordination polymers, illustrating the structural information gained from this technique.

| Parameter | CP1 (Cu(II) complex) | CP2 (Co(II) complex) | Source |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | mdpi.com |

| Space Group | C2/c | P2₁/n | mdpi.com |

Emerging Research Directions and Future Prospects

Rational Design of Derivatives for Enhanced Properties

The structure of N-(3-Methylpyridin-4-YL)ethane-1,2-diamine is ripe for modification to fine-tune its properties for specific applications. Rational design strategies could focus on several key areas:

Substitution on the Ethylenediamine (B42938) Moiety: The primary and secondary amine groups of the ethylenediamine chain are key reaction sites. Alkylation or arylation can alter the compound's steric and electronic properties, influencing its coordination geometry and solubility.

Functionalization of the Pyridine (B92270) Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution to introduce additional functional groups. This could enhance binding affinity to biological targets or modify its electronic properties for materials science applications.

Chiral Derivatives: The synthesis of chiral variants could be crucial for applications in asymmetric catalysis and for developing stereospecific therapeutic agents.

By systematically modifying this scaffold, researchers can create libraries of derivatives with enhanced metabolic stability, target selectivity, or material performance, analogous to design strategies used for developing novel enzyme inhibitors and advanced imaging agents. nih.govappchemical.commolbase.com

Applications in Materials Science (e.g., Sensors, Electronic Materials)

The potent ligating properties of both the pyridine nitrogen and the dual nitrogens of the ethylenediamine chain suggest significant potential in materials science. wikipedia.org

Chemosensors: Pyridine derivatives are known to form the basis of fluorescent sensors. It is plausible that this compound and its derivatives could act as "turn-off" or "turn-on" fluorescent probes for detecting specific metal ions. Coordination with a target metal ion would alter the electronic structure of the molecule, leading to a measurable change in its fluorescence spectrum.

Electronic Materials and Coordination Polymers: As a versatile ligand, this compound could be used to construct coordination polymers and metal-organic frameworks (MOFs). bldpharm.com These materials can exhibit interesting electrochemical and electrochromic properties, making them suitable for applications in electronic devices and smart materials. bldpharm.com By linking metal centers, the ligand can help create porous, crystalline structures with tunable properties.

Development of Novel Therapeutic Agents

The pyridine and ethylenediamine motifs are common in many pharmacologically active compounds, suggesting a fertile ground for the development of new drugs.

Anticancer Agents: Platinum and palladium complexes featuring ethylenediamine and pyridine-type ligands have demonstrated significant cytotoxic activity against cancer cell lines. Metal complexes of this compound could be synthesized and evaluated for similar antitumor properties.

Enzyme Inhibitors: Pyridopyrimidine derivatives have been developed as potent kinase inhibitors for cancer therapy, while other pyridine-containing structures act as antifolates or anti-inflammatory agents. The this compound core could serve as a scaffold for designing novel inhibitors targeting specific enzymes involved in disease pathways.

Environmental Applications (e.g., CO2 Capture, Remediation)

The amine functional groups in the molecule point toward promising environmental applications.